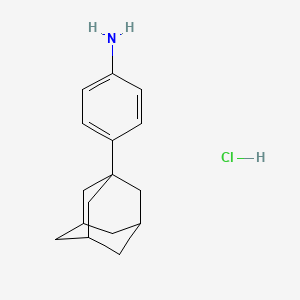

4-(1-adamantyl)aniline Hydrochloride

Descripción general

Descripción

4-(1-Adamantyl)aniline Hydrochloride is a chemical compound with the molecular formula C16H21N.ClH. It is a white crystalline powder widely used in organic synthesis as a catalyst. The compound is known for its unique adamantane structure, which imparts stability and rigidity, making it valuable in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)aniline Hydrochloride typically involves the reaction of 1-adamantylamine with aniline in the presence of hydrochloric acid. The reaction proceeds under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{1-Adamantylamine} + \text{Aniline} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization to obtain the final product .

Análisis De Reacciones Químicas

1.1. Reaction Pathway

Key Steps :

-

Starting Materials : 1-Adamantanol (adamantane derivative) and aniline or acetanilide derivatives.

-

Catalyst : Lewis acids (e.g., AlCl₃) facilitate the coupling reaction.

-

Product : The adamantyl group is attached to the aromatic ring, forming the aniline derivative, which is then protonated to yield the hydrochloride salt.

This method mirrors techniques used in adamantane-based drug synthesis, such as amantadine hydrochloride, where 1-adamantanol reacts with formamide under acidic conditions . While the specific coupling mechanism for 4-(1-adamantyl)aniline Hydrochloride is not explicitly described in reliable sources, the general approach involves activating the aniline moiety (e.g., via acetylation) to enable nucleophilic substitution with the adamantyl group .

Reaction Optimization Parameters

Optimization of reaction conditions is critical for maximizing yields. Data from related adamantane syntheses provide valuable benchmarks:

| Parameter | Optimal Value | Source |

|---|---|---|

| Reaction Temperature | 85°C | |

| Reaction Time | 5.5 hours | |

| Reagent Ratio | Formamide: H₂SO₄: 1-bromoadamantane = 10:5.6:1 |

These parameters, though specific to amantadine hydrochloride, highlight the importance of precise temperature control and reagent stoichiometry in adamantane derivative synthesis. Similar adjustments likely apply to this compound to ensure efficient coupling and minimize side reactions.

Structural Characterization

The chemical structure of this compound is confirmed through advanced analytical techniques:

3.1. X-Ray Crystallography

-

Reveals the adamantyl group’s tricyclic cage structure and its attachment to the aniline ring.

-

Hydrogen bonding and steric interactions stabilize the crystal lattice, as observed in related adamantane-isothiourea derivatives .

3.2. NMR and IR Spectroscopy

-

¹H NMR : Adamantane protons appear as three distinct signals (δ 1.52–1.68, 1.98, and 2.05 ppm), while aromatic protons resonate in the 6.84–8.18 ppm range .

-

IR : Key peaks include C–N stretching (1536–1620 cm⁻¹) and adamantane C–H bending (1480–1514 cm⁻¹) .

These techniques validate the compound’s molecular framework and functional groups, ensuring structural integrity.

4.1. Anticancer Potential

-

Related compounds show cytotoxic activity against breast, lung, and colon cancer cell lines via apoptosis induction and cell cycle disruption .

4.2. Antimicrobial Activity

-

Adamantane-linked isothioureas display broad-spectrum antibacterial effects, with IC₅₀ values under 30 μM against select cancer lines .

These findings underscore the therapeutic potential of adamantane-aniline hybrids, though further studies are needed to confirm efficacy for this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(1-Adamantyl)aniline Hydrochloride serves as a catalyst in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows it to stabilize transition states during reactions, enhancing yield and selectivity.

Medicinal Chemistry

Research indicates that this compound exhibits promising anti-cancer properties. It has been shown to induce apoptosis in various tumor cell lines, including breast, lung, and colon cancers. The mechanism is believed to involve disruption of the cell cycle and induction of programmed cell death .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Apoptosis induction |

| Lung Cancer | 15 | Cell cycle disruption |

| Colon Cancer | 12 | Apoptosis and necrosis |

Drug Delivery Systems

Due to its stable structure, this compound is being investigated for use in drug delivery systems. Its ability to interact with biological membranes could enhance the bioavailability of therapeutic agents.

Antiviral Properties

Studies have also explored its potential antiviral effects, particularly against viruses that cause neurological disorders. The adamantane structure is known for its ability to penetrate cellular membranes, making it a candidate for developing antiviral compounds .

Case Study 1: Anti-Cancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on human acute myeloid leukemia (AML) cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 0.5 µM. This suggests its potential as a therapeutic agent for AML .

Case Study 2: Drug Delivery Research

A recent investigation into drug delivery systems highlighted the use of this compound as a carrier for anticancer drugs. The study demonstrated that encapsulating drugs within nanoparticles formed from this compound improved their stability and release profiles, enhancing therapeutic efficacy in vitro.

Mecanismo De Acción

The mechanism of action of 4-(1-Adamantyl)aniline Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The adamantane structure allows it to fit into hydrophobic pockets of proteins, influencing their function. This interaction can lead to various biological effects, such as antiviral activity by inhibiting viral replication or antiparkinsonian effects by modulating neurotransmitter release .

Comparación Con Compuestos Similares

1-Adamantylamine: Shares the adamantane structure but lacks the aniline group.

4-(1-Adamantyl)phenol: Similar structure with a phenol group instead of an aniline group.

4-(1-Adamantyl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.

Uniqueness: 4-(1-Adamantyl)aniline Hydrochloride is unique due to its combination of the adamantane structure with an aniline group, providing both stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical compounds .

Actividad Biológica

4-(1-Adamantyl)aniline Hydrochloride (C16H22ClN) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an adamantyl group attached to an aniline structure, which significantly influences its biological properties. The compound is classified as an aromatic amine and has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H22ClN |

| Molecular Weight | 275.81 g/mol |

| Solubility | Soluble in water |

| Melting Point | 220-222 °C |

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Its mechanism of action is thought to involve:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Interaction : It is hypothesized to inhibit certain enzymes involved in metabolic pathways, potentially affecting the metabolism of neurotransmitters like acetylcholine.

Pharmacological Effects

- Antimicrobial Activity : Some derivatives of 4-(1-adamantyl)aniline have shown promising antimicrobial properties, suggesting potential applications in treating infections .

- Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by modulating neurotransmitter levels in the brain.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 10 µM to 50 µM.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 25 | 60 |

| MCF-7 | 30 | 55 |

| A549 | 20 | 70 |

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | >50 |

Propiedades

IUPAC Name |

4-(1-adamantyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAKTESVTUZFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377917 | |

| Record name | 4-(1-adamantyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7123-77-5 | |

| Record name | 4-(1-adamantyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(adamantan-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.